molecular formula C7H12F2O B1427319 2-(3,3-Difluorocyclopentyl)ethan-1-ol CAS No. 1373502-57-8

2-(3,3-Difluorocyclopentyl)ethan-1-ol

Cat. No. B1427319
CAS RN: 1373502-57-8
M. Wt: 150.17 g/mol
InChI Key: AHWGOIPCPVLXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluorocyclopentyl)ethan-1-ol is a compound that has attracted increasing attention in the fields of chemistry and biology due to its unique physical properties. It has a molecular formula of C7H12F2O and a molecular weight of 150.17 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(3,3-Difluorocyclopentyl)ethan-1-ol consists of a cyclopentyl group (a five-membered ring of carbon atoms) attached to an ethanol group (an ethyl group with a hydroxyl group attached). Two of the hydrogen atoms on the cyclopentyl group are replaced by fluorine atoms .

Scientific Research Applications

Organic Synthesis

2-(3,3-Difluorocyclopentyl)ethan-1-ol: is a valuable compound in organic synthesis. Its unique structure allows it to act as a chiral building block for the synthesis of more complex molecules. The presence of difluorocyclopentyl moiety can introduce steric and electronic effects that are beneficial in creating novel pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound’s difluorinated cyclopentane ring can be used to improve the metabolic stability of drug candidates. Fluorine atoms can enhance the binding affinity and selectivity of drugs to their targets due to their small size and high electronegativity .

Material Science

The compound’s unique properties make it a candidate for developing new materials. For instance, its incorporation into polymers could lead to materials with improved thermal stability and chemical resistance .

Agrochemical Research

The difluorocyclopentyl group could be utilized in the design of novel agrochemicals. Its structural rigidity and fluorine content may contribute to the development of herbicides and pesticides with new modes of action.

Biochemistry Research

This compound may serve as an inhibitor or activator in enzymatic reactions, providing insights into enzyme mechanisms and aiding in the discovery of new biochemical pathways.

Environmental Chemistry

In environmental chemistry, the compound’s stability under various conditions makes it a potential tracer for studying environmental processes and degradation pathways .

Chemical Education

Lastly, 2-(3,3-Difluorocyclopentyl)ethan-1-ol can be used in chemical education to demonstrate principles of stereochemistry and fluorine chemistry, enriching the learning experience for students .

properties

IUPAC Name

2-(3,3-difluorocyclopentyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-7)2-4-10/h6,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWGOIPCPVLXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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